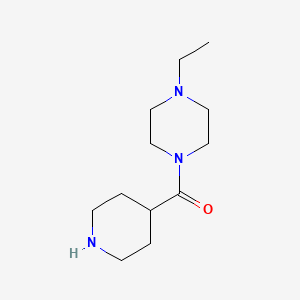
(4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of both piperazine and piperidine rings in its structure, which are connected through a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone typically involves the reaction of 4-ethylpiperazine with piperidin-4-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential biological activities. It has shown promise as an anti-inflammatory agent, with studies indicating its ability to reduce inflammation in animal models . Additionally, it may have potential as an antimicrobial agent, although further research is needed to fully understand its efficacy and mechanism of action.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of other chemicals. Its stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Further research is needed to fully elucidate the molecular pathways involved in its action.
相似化合物的比较
Similar Compounds
- (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
- (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone
- (4-Benzylpiperazin-1-yl)(piperidin-4-yl)methanone
Uniqueness
Compared to similar compounds, (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone is unique due to the presence of the ethyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications. Additionally, its specific combination of piperazine and piperidine rings provides a distinct framework that can be exploited for the development of new compounds with diverse functionalities.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
(4-ethylpiperazin-1-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H23N3O/c1-2-14-7-9-15(10-8-14)12(16)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 |
InChI 键 |
DTWWMLXLILVXCH-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C(=O)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















